5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound characterized by a fused imidazole and thiazole ring system. Its molecular formula is C7H7BrN2S, with a molecular weight of 231.12 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
The compound can be synthesized through various chemical methods, primarily involving the bromination of its precursor, 2,3-dimethylimidazo[2,1-b][1,3]thiazole. The synthesis typically employs bromine in an appropriate solvent under controlled conditions to achieve the desired product.
5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole is classified under heterocyclic compounds due to its cyclic structure containing nitrogen and sulfur atoms. It falls within the broader category of thiazole derivatives, which are known for their diverse biological activities.
The synthesis of 5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole commonly involves the following method:
The reaction conditions are crucial for achieving high purity and yield. Parameters such as temperature, concentration of reactants, and reaction time must be optimized. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product effectively.
5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole features a fused ring system that includes both an imidazole and a thiazole ring. The presence of bromine at the 5-position and methyl groups at the 2 and 3 positions significantly influence its chemical properties and reactivity.
5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole can participate in various chemical reactions:
Common reagents for substitution include sodium azide or potassium thiocyanate in the presence of bases like sodium hydroxide. Oxidizing agents such as hydrogen peroxide may facilitate oxidation reactions.
The mechanism of action for 5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole involves its interaction with biological targets at the molecular level:
Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit a range of biological activities including antimicrobial and anticancer effects. These activities are often linked to their ability to modulate enzyme functions or interfere with cellular signaling pathways.
5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole has several significant applications:
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in drug discovery due to its structural versatility and broad-spectrum bioactivity. This fused bicyclic framework combines the electron-rich imidazole ring with the metabolically stable thiazole moiety, creating a pharmacophore with favorable binding interactions. The 5-Bromo-2,3-dimethyl derivative exemplifies this hybrid architecture, featuring a bromine atom at the C5 position and methyl groups at C2 and C3, enhancing both steric and electronic properties [1].
Table 1: Key Structural Features of 5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole
Parameter | Value/Descriptor |
---|---|
IUPAC Name | 5-Bromo-2,3-dimethylimidazo[2,1-b]thiazole |
CAS Registry Number | 1289055-72-6 |
Molecular Formula | C₇H₇BrN₂S |
Molecular Weight | 231.12 g/mol |
Canonical SMILES | CC₁=C(C)SC₂=NC=C(Br)N₂1 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Imidazo-thiazoles exhibit diverse biological activities including antiviral, antitumor, and enzyme modulation capabilities. The scaffold's rigidity allows for precise spatial positioning of substituents, while the sulfur atom enhances membrane permeability. Brominated derivatives like the subject compound leverage bromine's substantial atomic radius and electronegativity to influence binding pocket interactions and metabolic stability [6] [7]. The dimethyl substituents further contribute to lipophilicity and steric hindrance, potentially shielding reactive sites from enzymatic degradation.
Table 2: Bioactive Imidazo-Thiazole Derivatives in Medicine
Compound | Pharmacological Activity | Key Structural Features |
---|---|---|
Levamisole | Immunomodulatory/Anthelmintic | Unsubstituted imidazo-thiazole |
Bromolevamisole | Adenylate cyclase inhibition | Brominated derivative |
Pramipexole | Dopamine agonist (Parkinson's) | 2-Aminothiazole variant |
Riluzole | Neuroprotective (ALS) | 2-Aminothiazole with trifluoromethoxy |
The synthetic exploration of brominated imidazo-thiazoles began in earnest during the late 20th century, coinciding with advances in heterocyclic chemistry. Early synthetic routes relied on classical condensation methods such as the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides. However, these methods often yielded regioisomeric mixtures that complicated purification [6] [7].
The development of 5-bromo derivatives represented a strategic advancement in scaffold functionalization. Bromination serves dual purposes: enabling further structural diversification through cross-coupling reactions (e.g., Suzuki, Heck), and directly influencing biological activity through steric and electronic effects. The specific compound 5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole (CAS 1289055-72-6) emerged as a structurally refined derivative where the methyl groups enhance lipophilicity and the bromine atom provides a heavy atom effect beneficial for crystallographic studies [1].
Significant pharmacological interest emerged following the discovery that bromolevamisole and related derivatives act as potent inhibitors of adenylate cyclase. Research demonstrated that these compounds inhibit forskolin-activated human thyroid adenylate cyclase with IC₅₀ values in the millimolar range (0.80-0.95 mM), establishing their role in modulating cAMP-dependent signaling pathways. This discovery catalyzed further exploration of structure-activity relationships within this chemical class [4].
The bioactivity of imidazo-thiazole derivatives exhibits profound sensitivity to substituent position and orientation. The 5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole scaffold exemplifies this structure-activity relationship, where subtle positional differences create distinct pharmacological profiles:
Table 3: Comparative Analysis of Positional Isomers
Compound | Structural Features | Observed Bioactivity |
---|---|---|
5-Bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole | Bromine at C5, methyls at C2/C3 | Adenylate cyclase inhibition |
2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole | Bromine at C2, methyls at C3/C6 | Modified target specificity |
5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole | Monomethylated at C2, bromine at C5 | Enhanced metabolic clearance |
Biochemical studies demonstrate that shifting the bromine from C5 to C2 in dimethylated derivatives significantly alters enzyme affinity. For adenylate cyclase, the 5-bromo isomer exhibits superior inhibition compared to its 2-bromo counterpart, likely due to optimal positioning within the catalytic cleft. Similarly, removal of one methyl group (e.g., 5-Bromo-2-methyl analog, CAS 1289109-19-8) reduces hydrophobic interactions with enzyme subsites, diminishing potency [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1